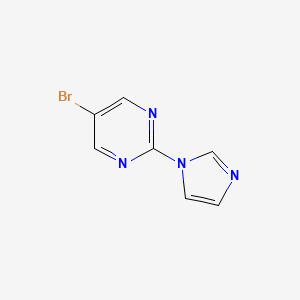

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: is a heterocyclic compound that contains both a bromine atom and an imidazole ring attached to a pyrimidine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with imidazole.

Copper-Catalyzed Coupling: Another method involves the copper-catalyzed coupling of 5-bromo-2-chloropyrimidine with imidazole in the presence of a base like cesium carbonate and a copper(II) salt in N,N-dimethylformamide at 130°C for 24 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Nucleophilic Substitution: As mentioned, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine can be synthesized via nucleophilic substitution reactions.

Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted pyrimidines.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.

Common Reagents and Conditions:

Bases: Potassium carbonate, cesium carbonate.

Solvents: Dimethyl sulfoxide, N-methylpyrrolidone, N,N-dimethylformamide.

Catalysts: Copper(II) salts for coupling reactions.

Major Products:

- Substituted pyrimidines and imidazoles depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry:

Building Block: 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Pharmaceutical Research: This compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antiviral and anticancer agents.

Industry:

Mécanisme D'action

The specific mechanism of action for 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes .

Comparaison Avec Des Composés Similaires

- 5-Bromo-2-(piperazin-1-yl)pyrimidine

- 5-Bromo-2-morpholin-1-yl-pyrimidine

- 5-Bromo-2-propyl-1H-imidazole

Uniqueness:

- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is unique due to the presence of both a bromine atom and an imidazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Activité Biologique

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an imidazole moiety at the 2-position. This unique structure facilitates interactions with various biological targets, particularly in kinase inhibition. The presence of the bromine atom enhances its reactivity and biological properties, making it a valuable candidate for drug development.

Kinase Inhibition

Research indicates that this compound exhibits significant kinase inhibitory activity. Kinases play crucial roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions. The compound's ability to interact effectively with ATP-binding sites in kinases has been highlighted in several studies .

Table 1: Kinase Inhibition Profile of this compound

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies have demonstrated that halogenated pyrimidines can exhibit antibacterial and antifungal activities due to their structural characteristics. The presence of the bromine atom may enhance the compound's interaction with microbial targets .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.025 | |

| 4-Amino-5-bromo-pyrimidine | Antimicrobial | 0.019 | |

| 6-Bromo-2-(1H-imidazol-1-YL)pyridine | Antifungal | 0.020 |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. Structural analysis through techniques such as X-ray crystallography has provided insights into its binding modes and affinities towards various kinases. The imidazole group is believed to engage in hydrogen bonding, enhancing binding affinity .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Models : In vitro studies demonstrated that treatment with this compound significantly reduced cell proliferation in various cancer cell lines, including breast and lung cancer cells.

- Neurodegenerative Disorders : A study focused on neuronal nitric oxide synthase (nNOS) inhibition reported that compounds similar to this compound showed promise in reversing hypoxia-induced damage in neuronal cells .

Propriétés

IUPAC Name |

5-bromo-2-imidazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDMEQDXMQROEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585985 |

Source

|

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-68-0 |

Source

|

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.